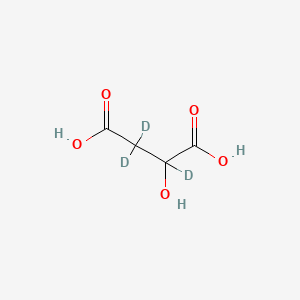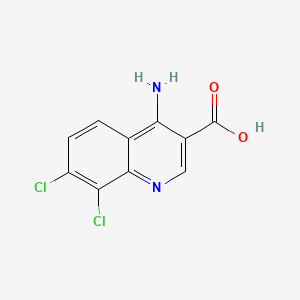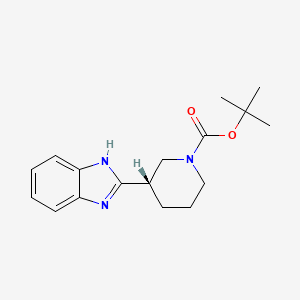
2-(3-Aminopyridin-2-yloxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Aminopyridin-2-yloxy)ethanol” is a chemical compound with the empirical formula C7H10N2O2 . It is a solid substance and is used in various research applications .
Molecular Structure Analysis
The molecular structure of “2-(3-Aminopyridin-2-yloxy)ethanol” can be represented by the SMILES stringNc1cccnc1OCCO . This indicates that the compound contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with an amino group and an ethoxy group attached . Physical And Chemical Properties Analysis
“2-(3-Aminopyridin-2-yloxy)ethanol” is a solid substance . It has a molecular weight of 154.17 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3-Aminopyridin-2-yloxy)ethanol, focusing on six unique fields:
Pharmaceutical Development
2-(3-Aminopyridin-2-yloxy)ethanol is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the creation of derivatives that can act as potential drug candidates. Researchers have explored its use in developing treatments for neurological disorders, given its ability to interact with specific receptors in the brain .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups enable the formation of complex molecules through various chemical reactions, such as nucleophilic substitution and cyclization. This makes it a crucial component in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules .
Catalysis
In the field of catalysis, 2-(3-Aminopyridin-2-yloxy)ethanol has been studied for its potential as a ligand in metal-catalyzed reactions. Its ability to coordinate with metal ions can enhance the efficiency and selectivity of catalytic processes, which is essential in industrial applications such as the production of fine chemicals and pharmaceuticals .
Material Science
Researchers have investigated the use of this compound in the development of novel materials. Its incorporation into polymer matrices can improve the mechanical and thermal properties of the resulting materials. This has potential applications in creating advanced materials for use in electronics, coatings, and other high-performance applications .
Biological Studies
2-(3-Aminopyridin-2-yloxy)ethanol is also used in biological studies to understand its interactions with various biomolecules. Its ability to form hydrogen bonds and other interactions makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions. This can provide insights into the development of new therapeutic agents .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent for detecting and quantifying specific analytes. Its unique chemical properties allow it to react with certain substances, making it useful in various analytical techniques such as chromatography and spectroscopy. This application is crucial for quality control and research in chemical and pharmaceutical industries .
Orientations Futures
Propriétés
IUPAC Name |
2-(3-aminopyridin-2-yl)oxyethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-6-2-1-3-9-7(6)11-5-4-10/h1-3,10H,4-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSIYWGFCIUFEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyridin-2-yloxy)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

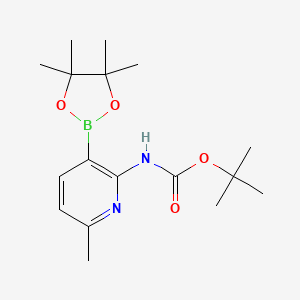
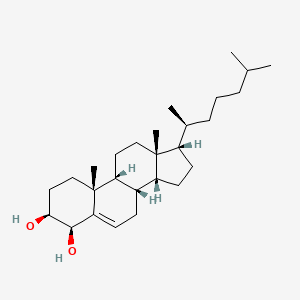
![2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine](/img/structure/B581118.png)


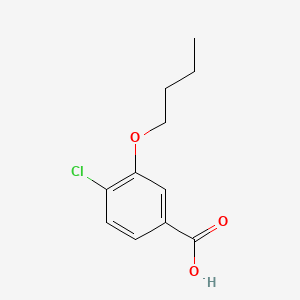

![Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B581128.png)
![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)
![4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B581130.png)
